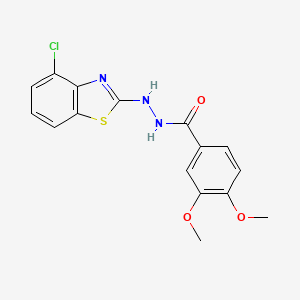

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Descripción

Propiedades

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJVPVSCGIBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the following steps:

Formation of 4-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

Preparation of 3,4-dimethoxybenzohydrazide: This involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate.

Coupling Reaction: The final step involves the coupling of 4-chloro-1,3-benzothiazole with 3,4-dimethoxybenzohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Catalysis: It serves as a ligand in the development of catalytic systems for organic transformations.

Mecanismo De Acción

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparación Con Compuestos Similares

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Structural Difference : Replaces the hydrazide (-NH-NH-C=O) with an amide (-CO-NH-) group.

- Molecular Weight : 314.36 g/mol (vs. target compound’s calculated ~356.81 g/mol).

2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides (5a–5j)

- Structural Difference : Benzoxazole replaces benzothiazole; includes a sulfanyl (-S-) linker.

- Activity : Compounds 5a, 5b, and 5e showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, with >70% cell viability in cytotoxicity assays. The sulfanyl group may enhance membrane permeability .

N’-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (4a–4j)

- Structural Difference : Substituted benzylidene groups (e.g., -CH=N-Ar) instead of the benzothiazole moiety.

- Activity: Compound 4a (4-aminobenzylidene): Exhibited 83% yield, MIC = 6.25 µg/mL against Candida albicans. The -NH₂ group enhances hydrophilic interactions . Compound 4e (3,5-dibromo-2-hydroxybenzylidene): Achieved 88% yield, MIC = 3.12 µg/mL against Pseudomonas aeruginosa. Halogenation increases lipophilicity and antibacterial potency .

- Key Contrast : The target compound’s 4-chloro-benzothiazole group may provide stronger π-π stacking and halogen bonding compared to benzylidene derivatives .

Quinazolinone-Containing Benzohydrazides (e.g., 7b4)

- Structural Difference : Incorporates a 3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl group.

- Key Contrast: The target compound’s benzothiazole may offer different binding modes compared to quinazolinone’s planar structure .

Structural and Functional Data Table

Actividad Biológica

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazole with 3,4-dimethoxybenzohydrazine under acidic or basic conditions. The process may include several steps such as:

- Formation of the hydrazone linkage : The hydrazine reacts with the carbonyl group present in the benzothiazole derivative.

- Purification : The product is usually purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide. Research evaluating its effects on various cancer cell lines has shown promising results:

- Cell Proliferation Inhibition : In vitro assays using human epidermoid carcinoma (A431) and lung cancer cell lines (A549) demonstrated that the compound significantly inhibits cell proliferation. The MTT assay revealed a dose-dependent response, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

- Mechanism of Action : Flow cytometry analyses indicated that this compound induces apoptosis and causes cell cycle arrest in treated cells. Western blot assays confirmed the downregulation of key survival pathways such as AKT and ERK signaling .

Anti-inflammatory Effects

In addition to its anticancer properties, N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has demonstrated anti-inflammatory activity :

- Cytokine Inhibition : Studies using RAW264.7 macrophages showed that treatment with this compound reduced the expression levels of pro-inflammatory cytokines IL-6 and TNF-α . This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses.

Structure-Activity Relationship (SAR)

The structure of N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide plays a crucial role in its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Benzothiazole ring | Essential for anticancer activity; enhances interaction with biological targets |

| 4-Chloro substituent | Increases lipophilicity and may improve cell membrane permeability |

| 3,4-Dimethoxy group | Contributes to anti-inflammatory properties through modulation of signaling pathways |

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives similar to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide:

- Compound B7 : A related benzothiazole derivative was shown to significantly inhibit tumor growth in xenograft models while reducing inflammatory markers in serum .

- Combination Therapies : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer cell lines .

Q & A

Q. What is the standard synthetic route for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, and what reaction conditions are critical for optimal yield?

The compound is synthesized via a condensation reaction between 4-chloro-1,3-benzothiazol-2-amine and 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine). Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios to minimize by-products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the hydrazide linkage and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via melting point analysis and HPLC .

Q. How is the antimicrobial activity of this compound typically evaluated in preclinical studies?

Standard assays include:

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans).

- Agar diffusion to assess zone-of-inhibition. Activity correlates with the chloro and dimethoxy substituents, which enhance membrane permeability .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and purity during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride enhance amide bond formation .

- Temperature gradients : Stepwise heating avoids decomposition of thermally sensitive intermediates.

- Workup protocols : Column chromatography or recrystallization (e.g., using ethanol/water) refines purity .

Q. What mechanistic approaches elucidate the compound’s anticancer activity?

- Enzyme inhibition assays : Test inhibition of topoisomerase II or tubulin polymerization via fluorometric/colorimetric methods.

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.

- DNA interaction studies : UV-vis spectroscopy and comet assays evaluate intercalation or strand-break effects .

Q. How do structural modifications influence the compound’s bioactivity?

Comparative studies of analogs reveal:

- Methoxy positioning : 3,4-dimethoxy enhances solubility and target affinity vs. 3,5-substitution.

- Chloro substitution : The 4-chloro group on benzothiazole improves metabolic stability.

- Hydrazide vs. semicarbazone : Hydrazides show broader antimicrobial activity, while semicarbazones excel in anticonvulsant models .

Q. How is X-ray crystallography utilized in validating the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry. ORTEP-3 graphical interfaces aid in visualizing molecular packing and hydrogen-bonding networks critical for stability .

Q. How should researchers address contradictions in biological data across studies?

- Dose-response validation : Replicate assays at varying concentrations (e.g., 10–100 µM).

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and positive controls.

- Structural verification : Reconfirm compound identity via NMR and HRMS to rule out batch variability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.